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Compound of Interest

Compound Name:
3-(2-

Fluorophenyl)propionaldehyde

Cat. No.: B063552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-(2-Fluorophenyl)propionaldehyde (CAS No. 175143-93-8). Due to the limited

availability of published experimental spectra for this specific compound, this document

leverages data from analogous compounds, primarily 3-phenylpropanal and propanal, to

predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). The influence of the 2-fluoro substituent on the spectroscopic

properties is a key focus of this analysis.

Chemical Structure and Properties
IUPAC Name: 3-(2-fluorophenyl)propanal[1] Molecular Formula: C₉H₉FO[1] Molecular Weight:

152.16 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the predicted and comparative spectroscopic data for 3-(2-
Fluorophenyl)propionaldehyde.

¹H NMR Spectroscopy Data
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The proton NMR spectrum is predicted to show characteristic signals for the aldehyde proton,

the propyl chain, and the aromatic protons. The presence of the fluorine atom at the ortho

position will introduce additional complexity through H-F coupling.

Table 1: Predicted ¹H NMR Data for 3-(2-Fluorophenyl)propionaldehyde

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~9.8 Triplet (t) 1H -CHO

Expected to be a

triplet due to

coupling with the

adjacent CH₂

group.

~7.1-7.4 Multiplet (m) 4H Ar-H

Complex

multiplet pattern

due to H-H and

H-F coupling.

~3.0 Triplet (t) 2H Ar-CH₂-

~2.8
Quartet (q) or

Multiplet (m)
2H -CH₂-CHO

Will be a quartet

coupled to the

aldehyde proton

and the adjacent

CH₂ group.

Predicted data is based on known chemical shifts for aldehydes and substituted benzene rings.

[2][3]

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum is expected to show a characteristic downfield signal for the carbonyl

carbon. The fluorine atom will induce C-F coupling, which will be observable for the aromatic

carbons.

Table 2: Predicted ¹³C NMR Data for 3-(2-Fluorophenyl)propionaldehyde
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Chemical Shift (δ, ppm) Assignment Notes

~201 C=O

Characteristic chemical shift

for an aldehyde carbonyl

carbon.[2]

~160 (d, ¹JCF ≈ 245 Hz) C-F
Large one-bond C-F coupling

constant.

~115-135 Aromatic Carbons

Complex signals with

observable C-F coupling

constants.

~45 Ar-CH₂-

~28 -CH₂-CHO

Predicted data is based on known chemical shifts for aldehydes and fluorinated aromatic

compounds.[3]

Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by a strong carbonyl stretch and the C-H stretches of the

aldehyde and alkyl groups.

Table 3: Predicted IR Absorption Bands for 3-(2-Fluorophenyl)propionaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~2820 and ~2720 Medium C-H stretch of aldehyde

~1725 Strong C=O stretch of aldehyde

~3010-3100 Medium Aromatic C-H stretch

~1600, ~1490, ~1450 Medium to Strong Aromatic C=C stretch

~1220 Strong C-F stretch

Predicted data is based on typical IR frequencies for aldehydes and aromatic compounds.[4][5]
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Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns for an aldehyde.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-(2-Fluorophenyl)propionaldehyde

m/z Ion Notes

152 [M]⁺ Molecular ion peak.

123 [M-CHO]⁺ Loss of the formyl radical.

109 [C₇H₆F]⁺ Likely from benzylic cleavage.

91 [C₇H₇]⁺
Tropylium ion, common in

phenyl-containing compounds.

Predicted fragmentation is based on common fragmentation patterns of aldehydes.[6]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-
Fluorophenyl)propionaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR

tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2-5

seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts (e.g., to TMS at 0 ppm).

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution

cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the salt plates or the solvent.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and will provide extensive fragmentation information. Electrospray Ionization (ESI) is

common for LC-MS and is a softer ionization technique that will likely show a prominent

molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Methods
This diagram shows the relationship between the different spectroscopic techniques and the

information they provide for structural elucidation.
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Caption: Interrelation of Spectroscopic Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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